Spiro[2.5]octane-4,8-dione
Overview
Description
Spiro[2.5]octane-4,8-dione, also known as 1,4-dioxaspiro[4.5]deca-6,9-diene-2,7-dione, is a chemical compound characterized by its unique spiro structure. This structure consists of a six-membered oxygen-containing ring and a five-membered oxygen-containing ring fused together in a spiro configuration
Mechanism of Action
Target of Action
Spiro[2.5]octane-4,8-dione, also known as 6,6-Dimethyl-5,7-dioxathis compound , is a chemical compound that primarily targets mild steel surfaces . It acts as a corrosion inhibitor, preventing the degradation and wear of these surfaces when exposed to acidic environments .
Mode of Action
The compound interacts with the mild steel surface, forming a protective layer that prevents the corrosive action of the acid . This interaction is facilitated by the compound’s molecular structure, which allows it to effectively bind to the steel surface and inhibit corrosion .
Biochemical Pathways
This interaction disrupts the normal corrosion process, preventing the steel from being degraded by the acid .
Pharmacokinetics
The pharmacokinetics of Spiro[2It is known that the compound’s effectiveness as a corrosion inhibitor is influenced by its concentration . Higher concentrations of the compound result in greater inhibitory efficiencies .
Result of Action
The primary result of this compound’s action is the inhibition of corrosion on mild steel surfaces . The compound forms a protective layer on the steel surface, preventing the corrosive action of the acid and preserving the integrity of the steel .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals . For example, the compound’s inhibitory efficiency increases with increasing temperature . Additionally, the presence of other chemicals in the environment can affect the compound’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for Spiro[2.5]octane-4,8-dione involves the reaction of cyclopropane-1,1-dicarboxylic acid with isopropenyl acetate in the presence of concentrated sulfuric acid. The reaction mixture is stirred vigorously and then cooled to precipitate the product . Another method involves the use of sulfoxonium ylides for the ring-opening cyclization of spirocyclopropanes, which proceeds regioselectively to produce the desired compound in good to high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.5]octane-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the spiro ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted spiro compounds with various functional groups.
Scientific Research Applications
Spiro[2.5]octane-4,8-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Properties
IUPAC Name |
spiro[2.5]octane-4,8-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-6-2-1-3-7(10)8(6)4-5-8/h1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHIHBUFLVNFDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(CC2)C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30821902 | |
Record name | Spiro[2.5]octane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30821902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60582-68-5 | |
Record name | Spiro[2.5]octane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30821902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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